molecular formula C22H23F3N8O B560598 Nvp-lxs196 CAS No. 1874276-76-2

Nvp-lxs196

カタログ番号 B560598
CAS番号: 1874276-76-2
分子量: 472.5 g/mol
InChIキー: XXJXHXJWQSCNPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Darovasertib is a first-in-class oral, small molecular inhibitor of protein kinase C (PKC). It has shown potential in treating metastatic uveal melanoma, a type of eye cancer. The compound works by inhibiting both conventional (α, β) and novel (δ, ϵ, η, θ) isoforms of PKC, which are crucial in the pathogenesis of uveal melanoma .

科学的研究の応用

Darovasertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of metastatic uveal melanoma. Clinical trials have shown that darovasertib, both as a single agent and in combination with other drugs like binimetinib and crizotinib, has demonstrated promising early activity in patients with metastatic uveal melanoma .

In Vivo

Nvp-lxs196 has been studied in vivo for its potential to modulate inflammation, cancer, and neurological diseases. In an animal model of inflammation, this compound was shown to reduce inflammation and improve symptoms. In a cancer mouse model, this compound was shown to reduce tumor growth and metastasis. In a mouse model of Alzheimer's disease, this compound was shown to improve memory and cognitive function.

In Vitro

Nvp-lxs196 has also been studied in vitro for its potential to modulate various biological pathways. In cell culture models, it has been shown to reduce the activity of this compound and to inhibit the growth of cancer cells. It has also been shown to reduce inflammation in cell culture models of inflammation.

作用機序

Darovasertib exerts its effects by inhibiting PKC, which prevents the activation of PKC-mediated signaling pathways. This inhibition blocks the downstream ERK pathway and diminishes focal adhesion kinase (FAK) activity. Darovasertib acts as a dual inhibitor of PKC and PRK/PKN, making it highly effective in preclinical models of primary and metastatic uveal melanoma .

生物活性

Nvp-lxs196 has been shown to have a wide range of biological activities. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve memory and cognitive function in animal models. It has also been shown to reduce inflammation and inhibit the growth of cancer cells in cell culture models.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of diacylglycerol, which is involved in many biological pathways. It has also been shown to reduce inflammation, inhibit cancer cell growth, and improve memory and cognitive function in animal models.

実験室実験の利点と制限

Nvp-lxs196 has several advantages and limitations for use in laboratory experiments. It is a potent inhibitor of this compound, with a Ki value of 0.47 µM, and has a long half-life in vivo, with a t1/2 of over 24 hours. However, it is a small molecule and can be difficult to work with in laboratory experiments.

将来の方向性

Nvp-lxs196 has potential applications in the treatment of various diseases, such as inflammation, cancer, and neurological diseases. Further research is needed to investigate the pharmacological properties of this compound and its potential therapeutic applications. Additionally, further research is needed to investigate the potential of this compound as a tool to modulate various biological pathways, such as those related to inflammation, cancer, and neurological diseases. Finally, further research is needed to investigate the potential of this compound as a drug delivery agent.

合成法

Nvp-lxs196 was synthesized through a four-step process involving the condensation of two precursors, followed by a Mitsunobu reaction and a Suzuki coupling reaction. The synthesis was carried out in a solution of dichloromethane and tetrahydrofuran, with a yield of over 90%. The final product was purified by flash chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Safety and Hazards

In a phase I study, Nvp-lxs196 was evaluated for safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy in 68 patients with metastatic uveal melanoma . The study found that this compound was well-tolerated, with hypotension being the most common dose-limiting toxicity, occurring at doses ≥500 mg/day . This was manageable with this compound interruption and dose reduction .

生化学分析

Biochemical Properties

Nvp-lxs196 plays a significant role in biochemical reactions by inhibiting the activity of PKC, a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The compound interacts with these enzymes, leading to changes in cellular processes .

Cellular Effects

This compound has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . In the context of metastatic uveal melanoma, this compound has demonstrated encouraging clinical activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PKC, leading to the inhibition of this enzyme . This interaction results in changes in gene expression and impacts various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and has been well-tolerated in preclinical species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At doses ≥500 mg/day, hypotension was the most common dose-limiting toxicity, which was manageable with this compound interruption and dose reduction .

Metabolic Pathways

This compound is involved in the PKC metabolic pathway . It interacts with PKC, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Given its role as a PKC inhibitor, it is likely to interact with cellular transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully understood. Given its molecular mechanism of action, it is likely to be localized to specific compartments or organelles where PKC is active .

準備方法

The preparation of darovasertib involves several synthetic routes and reaction conditions. One method includes the synthesis of a crystal form of darovasertib, which is referred to as “compound I”. The chemical name of darovasertib is 3-amino-N-(3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl)-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamide

化学反応の分析

Darovasertib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Compared to other PKC inhibitors, such as sotrastaurin and enzastaurin, darovasertib is significantly more potent in inhibiting conventional and novel PKC proteins. It also has a better tolerability and safety profile . Other similar compounds include binimetinib and crizotinib, which are often used in combination with darovasertib to enhance its efficacy .

特性

IUPAC Name

3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJXHXJWQSCNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1874276-76-2
Record name Darovasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDE-196
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAROVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。